3-(Diethoxymethyl)thiophene
Overview
Description
- Thiophene is a five-membered heterocyclic compound containing a sulfur atom. It has applications in medicinal chemistry and material science.
- 3-(Diethoxymethyl)thiophene is a derivative of thiophene with two ethoxy groups attached to the methyl group.
Synthesis Analysis
- The synthesis of thiophene derivatives often involves condensation reactions, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis.
Molecular Structure Analysis
- 3-(Diethoxymethyl)thiophene has a five-membered ring with a sulfur atom and two ethoxy groups.
Chemical Reactions Analysis
- Thiophene derivatives can undergo various reactions, including hydrogen transfer, S-C bond cleavage, and radical pathways.
Physical And Chemical Properties Analysis
- Thiophene derivatives have varying properties such as density, speed of sound, dynamic viscosity, surface tension, and static permittivity.
- They are soluble in organic solvents but insoluble in water.
Scientific Research Applications
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some fields where thiophene derivatives are utilized:
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Medicinal Chemistry : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Industrial Chemistry and Material Science : Thiophene derivatives are used as corrosion inhibitors .
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Organic Semiconductors : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
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Organic Field-Effect Transistors (OFETs) : Thiophene derivatives are used in the fabrication of OFETs .
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Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives are used in the fabrication of OLEDs .
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Synthetic Chemistry : Thiophene derivatives are synthesized via various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
Safety And Hazards
- Thiophene derivatives may have safety concerns, so proper handling and precautions are necessary.
Future Directions
- Researchers should continue exploring novel thiophene derivatives for wider therapeutic activity.
- Investigate new structural prototypes with more effective pharmacological activity.
Remember that thiophene derivatives are essential building blocks in drug discovery and material science. Their versatility makes them valuable in various applications. 🌟
properties
IUPAC Name |
3-(diethoxymethyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-5-6-12-7-8/h5-7,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXDNUQYRTTWTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CSC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426519 | |
Record name | 3-(diethoxymethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethoxymethyl)thiophene | |
CAS RN |
3199-44-8 | |
Record name | 3-(diethoxymethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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